![molecular formula C14H10N2O5 B2525291 2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 873570-71-9](/img/structure/B2525291.png)
2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
The compound “2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile” is a heterocyclic compound . It is a yellow solid with a melting point of 230–232°C .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Chemical Reactions Analysis
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are key intermediates for subsequent transformations . They have been used in the synthesis of various biologically active molecules .Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 230–232°C . The IR (KBr, ν) is: 3535, 3451, 3327, 3173, 3082, 2944, 2907, 2871, 2194, 1649, 1590, 1520, 1446, 1349, 1261, 1204 ppm . The 1H NMR (400 MHz, DMSO-d6) δ is: 8.35 (2H, d, J = 8.8 Hz, Ar-H), 7.72 (2H, d, J = 8.8 Hz, Ar-H), 7.48 (2H, s, NH2), 6.441 (1H, s, H-7), 5.78 (1H, t, J = 6.0 Hz, OH), 5.173 (1H, s, H-4), 4.29 (1H, dd, J = 6.0. 16.2 Hz, CH2), 4.21 (1H, dd, J = 6.0 16.2 Hz, CH2) ppm . The 13C NMR (100 MHz, DMSO-d6) δ is: 170.5, 168.8, 160.9, 149.2, 148.0, 143.8, 129.8, 124.1, 118.5, 117.0, 114.6, 112.5, 59.8, 54.4 ppm .Scientific Research Applications
- Researchers have used BAF in multicomponent reactions to create heterocyclic compounds with biological activity .
Organic Synthesis and Catalysis
Photocatalysis and Organic Transformations
Future Directions
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives have a wide range of interesting biological activities and their potential in drug discovery has inspired a wide array of synthetic work . The conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .
properties
IUPAC Name |
2-amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c15-5-8-11(10-2-1-3-19-10)13-12(21-14(8)16)9(18)4-7(6-17)20-13/h1-4,11,17H,6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHJJJSUCMMJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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